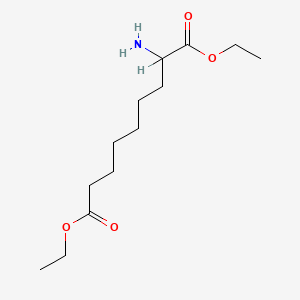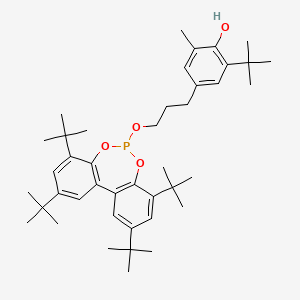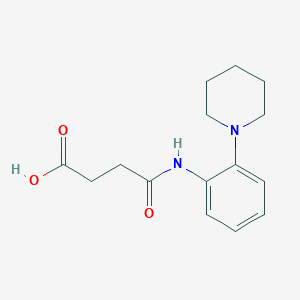![molecular formula C11H14NNaO4S B1609437 sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate CAS No. 73475-11-3](/img/no-structure.png)
sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate” has a molecular formula of C11H14NNaO4S and a molecular weight of 279.29 g/mol12.
Synthesis Analysis
While specific synthesis methods for this compound are not readily available, sodium sulfinates, which are related compounds, have been synthesized using various methods. For instance, sodium sulfinates can be used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions3.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. However, the molecular formula C11H14NNaO4S provides some insight into its structure12.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, benzenesulfonic acid, a related compound, exhibits reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly provided in the search results. However, the molecular weight is given as 279.29 g/mol12.Applications De Recherche Scientifique
Food Preservation and Safety
Sodium benzoate, a closely related compound, is extensively used as a preservative in food and beverages due to its antimicrobial properties. Despite its utility, there are concerns regarding its safety and potential adverse effects, such as its reaction with ascorbic acid to produce benzene, a known carcinogen. Research into sodium benzoate's impact on health continues, with studies indicating potential risks and benefits. Its clinical applications for treating various disorders highlight a complex balance between utility and caution in consumption (Piper & Piper, 2017).
Clinical Applications
Sodium benzoate has shown promise in clinical settings, particularly for treating metabolic disorders like urea cycle disorders, and neurological conditions such as schizophrenia and Alzheimer's disease. Its role as a competitive inhibitor of D-amino acid oxidase, influencing neurotransmission and cognitive functioning, underscores its therapeutic potential. However, the necessity of cautious use is emphasized due to possible adverse effects, including neurotoxicity and teratogenic effects (Piper & Piper, 2017).
Environmental Impact and Safety
The environmental presence of similar compounds, such as parabens (which share structural similarities with sodium benzoate), has been extensively studied. These compounds, often used as preservatives, have raised concerns regarding their biodegradability, potential for bioaccumulation, and endocrine-disrupting effects. Research highlights the importance of monitoring these substances in aquatic environments and understanding their long-term impacts on wildlife and human health (Haman et al., 2015).
Technological Innovations
The exploration of sodium-based compounds in energy storage technologies, particularly in sodium-ion batteries, demonstrates the versatility and potential of sodium for addressing global energy storage challenges. Studies focus on the development of efficient, cost-effective sodium-ion batteries as alternatives to lithium-ion systems, highlighting the role of sodium in advancing renewable energy technologies (Lee et al., 2019).
Safety And Hazards
The safety data sheet for a related compound, 2-Methyl-2-butanol, indicates that it is highly flammable and can be harmful if inhaled or in contact with skin. It may also cause skin irritation, serious eye damage, respiratory irritation, and drowsiness or dizziness5.
Orientations Futures
The future directions for this compound are not specified in the search results. However, sodium sulfinates, which are related compounds, have been used as building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions3.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or consult a chemistry professional.
Propriétés
Numéro CAS |
73475-11-3 |
|---|---|
Nom du produit |
sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate |
Formule moléculaire |
C11H14NNaO4S |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C11H15NO4S.Na/c1-3-9(2)12(13)8-10-6-4-5-7-11(10)17(14,15)16;/h4-9H,3H2,1-2H3,(H,14,15,16);/q;+1/p-1/b12-8-; |
Clé InChI |
VVIFXHAXWYYGLO-JCTPKUEWSA-M |
SMILES isomérique |
CCC(C)/[N+](=C/C1=CC=CC=C1S(=O)(=O)[O-])/[O-].[Na+] |
SMILES |
CCC(C)[N+](=CC1=CC=CC=C1S(=O)(=O)[O-])[O-].[Na+] |
SMILES canonique |
CCC(C)[N+](=CC1=CC=CC=C1S(=O)(=O)[O-])[O-].[Na+] |
Numéros CAS associés |
113443-50-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



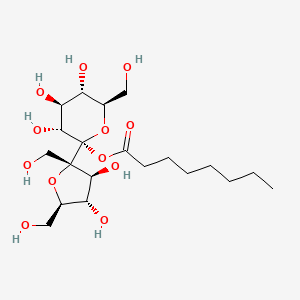
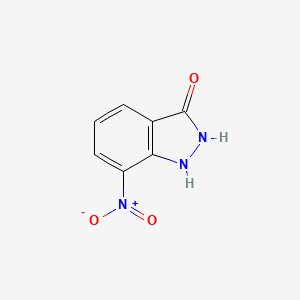
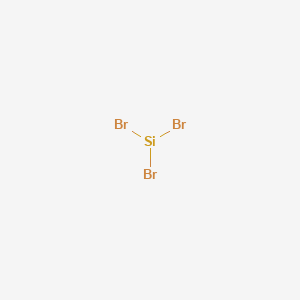
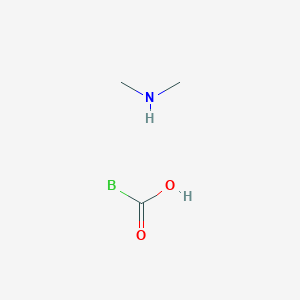
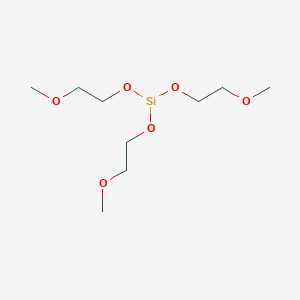
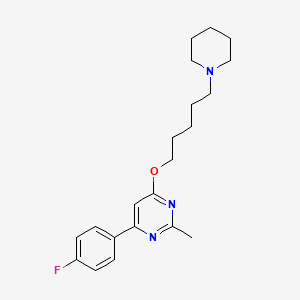
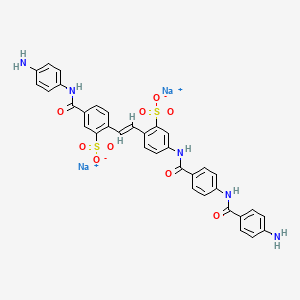
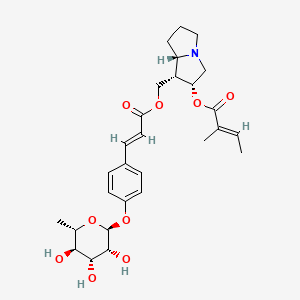
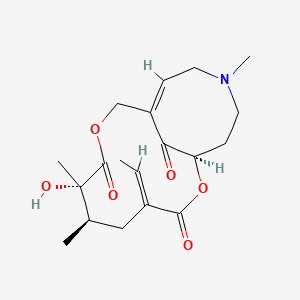
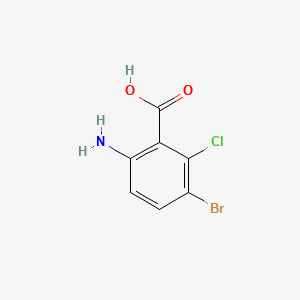
![(2S)-4-Carbamoyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B1609370.png)
